molecular formula C16H20F5N5OS B15115181 3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B15115181
M. Wt: 425.4 g/mol
InChI Key: QCEYEPLYAVOTJK-UHFFFAOYSA-N
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Description

3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperazine ring, and a pyrimidine ring with difluoromethyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves multiple steps:

    Formation of the Pyrimidine Ring:

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling of the Pyrimidine and Piperazine Rings: The pyrimidine and piperazine rings are coupled through a nucleophilic substitution reaction.

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrrolidin-2-one core with the pyrimidine-piperazine intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its difluoromethyl and trifluoroethyl groups can enhance its binding affinity and specificity for certain biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its fluorinated groups can enhance the thermal stability, chemical resistance, and hydrophobicity of materials.

Mechanism of Action

The mechanism of action of 3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoroethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
  • **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-thione
  • **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-amine

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems. The presence of both difluoromethyl and trifluoroethyl groups can enhance its binding affinity and specificity for certain biological targets, while the piperazine and pyrimidine rings provide structural diversity and potential for further functionalization.

Properties

Molecular Formula

C16H20F5N5OS

Molecular Weight

425.4 g/mol

IUPAC Name

3-[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20F5N5OS/c1-28-15-22-10(13(17)18)8-12(23-15)25-6-4-24(5-7-25)11-2-3-26(14(11)27)9-16(19,20)21/h8,11,13H,2-7,9H2,1H3

InChI Key

QCEYEPLYAVOTJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C(F)F

Origin of Product

United States

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